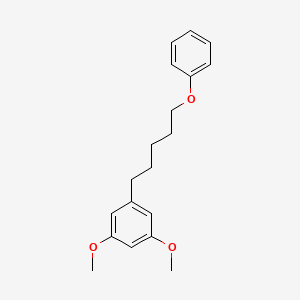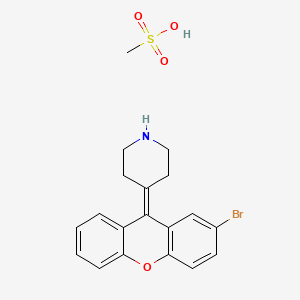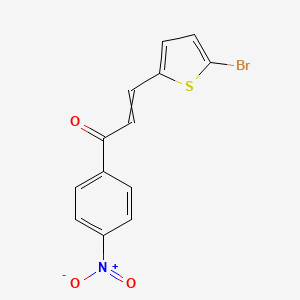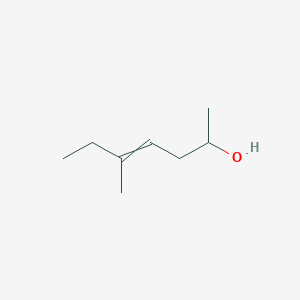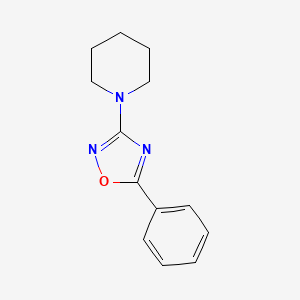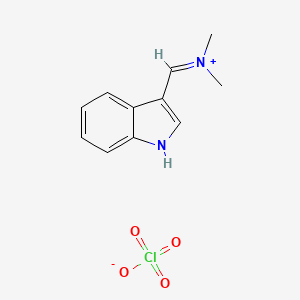
Guanidine, 2-cyano-1-heptyl-3-(3-pyridyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanidine, 2-cyano-1-heptyl-3-(3-pyridyl)-: is a chemical compound with the molecular formula C14-H21-N5 and a molecular weight of 259.40 g/mol It is a derivative of guanidine, characterized by the presence of a cyano group, a heptyl chain, and a pyridyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Guanylation of Amines: The guanylation of various amines with cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water.
Copper-Catalyzed Three-Component Synthesis: This method involves the reaction of cyanamides, arylboronic acids, and amines in the presence of potassium carbonate, copper chloride dihydrate, bipyridine, and oxygen.
Industrial Production Methods: Industrial production methods for guanidine derivatives often involve the use of commercially available guanylating reagents such as di(imidazole-1-yl)methanimine, which allows for the stepwise displacement of imidazole groups by amines .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Guanidine derivatives can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with guanidine derivatives. These reactions can involve reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized guanidine derivatives, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: Guanidine, 2-cyano-1-heptyl-3-(3-pyridyl)- is used as a building block in the synthesis of various heterocyclic compounds and as a precursor for the preparation of other guanidine derivatives .
Biology: In biological research, guanidine derivatives are studied for their potential as enzyme inhibitors and as probes for studying protein-ligand interactions .
Medicine: This compound has shown potential as an anti-tumor agent, particularly in the inhibition of nicotinamide phosphoribosyl transferase and NF-κB signaling pathways . It is also being investigated for its use in the treatment of myasthenic syndrome and other neuromuscular disorders .
Industry: In the industrial sector, guanidine derivatives are used as curing agents for epoxy resins and as intermediates in the production of pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of guanidine, 2-cyano-1-heptyl-3-(3-pyridyl)- involves the inhibition of specific enzymes and signaling pathways. For example, it inhibits nicotinamide phosphoribosyl transferase, which plays a crucial role in cellular metabolism . Additionally, it interferes with NF-κB signaling, which is involved in the regulation of immune responses and cell survival .
Vergleich Mit ähnlichen Verbindungen
N-Cyano-N’-4-pyridinyl-N’'-(1,2,2-trimethylpropyl)guanidine (Pinacidil): A potassium channel opener used as an anti-hypertensive agent.
N-Cyano-N’-methyl-N’'-[2-[(5-methylimidazol-4-yl)methyl]thio]ethylguanidine (Cimetidine): A histamine-II receptor antagonist used in the treatment of peptic ulcers.
N-(6-(4-chlorophenoxy)hexyl)-N’-cyano-N’'-4-pyridyl guanidine (CHS 828): An anti-tumor agent that inhibits nicotinamide phosphoribosyl transferase and NF-κB signaling.
Eigenschaften
CAS-Nummer |
60560-24-9 |
|---|---|
Molekularformel |
C14H21N5 |
Molekulargewicht |
259.35 g/mol |
IUPAC-Name |
1-cyano-2-heptyl-3-pyridin-3-ylguanidine |
InChI |
InChI=1S/C14H21N5/c1-2-3-4-5-6-10-17-14(18-12-15)19-13-8-7-9-16-11-13/h7-9,11H,2-6,10H2,1H3,(H2,17,18,19) |
InChI-Schlüssel |
YQCMJXODNUFPHT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCN=C(NC#N)NC1=CN=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Methyl-N'-(2-{[(3-methyl-1,2-thiazol-4-yl)methyl]sulfanyl}ethyl)thiourea](/img/structure/B14604358.png)
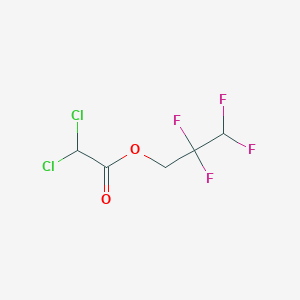
![1-Pentanone, 1-[3-(chloromethyl)-3-methyloxiranyl]-](/img/structure/B14604365.png)
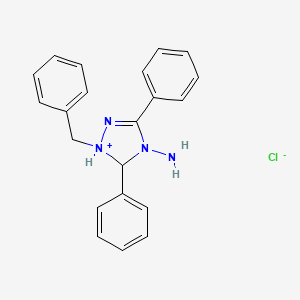


![2,2'-[(4-Iodophenyl)imino]diethanol](/img/structure/B14604414.png)
